7-(Trifluoromethyl)quinoline-4-carbaldehyde
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Overview
Description
7-(Trifluoromethyl)quinoline-4-carbaldehyde is an organic compound with the molecular formula C11H6F3NO It is a derivative of quinoline, a heterocyclic aromatic organic compound, and features a trifluoromethyl group at the 7th position and an aldehyde group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)quinoline-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-7-(trifluoromethyl)quinoline with formylating agents can yield the desired aldehyde compound .
Industrial Production Methods
Industrial production methods for this compound often involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of green solvents and environmentally friendly catalysts is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)quinoline-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: 7-(Trifluoromethyl)quinoline-4-carboxylic acid.
Reduction: 7-(Trifluoromethyl)quinoline-4-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-(Trifluoromethyl)quinoline-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)quinoline-4-carbaldehyde involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes and proteins, potentially inhibiting their function. This interaction can lead to various biological effects, including antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7-(trifluoromethyl)quinoline
- 7-(Trifluoromethyl)quinoline-4-thiol
- 4-Hydroxy-7-(trifluoromethyl)quinoline
Uniqueness
Compared to its analogs, 7-(Trifluoromethyl)quinoline-4-carbaldehyde is unique due to the presence of both the trifluoromethyl and aldehyde groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
89446-68-4 |
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Molecular Formula |
C11H6F3NO |
Molecular Weight |
225.17 g/mol |
IUPAC Name |
7-(trifluoromethyl)quinoline-4-carbaldehyde |
InChI |
InChI=1S/C11H6F3NO/c12-11(13,14)8-1-2-9-7(6-16)3-4-15-10(9)5-8/h1-6H |
InChI Key |
APCJAFSZYJPDTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1C(F)(F)F)C=O |
Origin of Product |
United States |
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